3-(Benzyloxy)cyclobutanol molecular weight and formula
3-(Benzyloxy)cyclobutanol molecular weight and formula
An In-Depth Technical Guide to 3-(Benzyloxy)cyclobutanol: Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-(Benzyloxy)cyclobutanol is a key organic compound featuring a four-membered cyclobutane ring, a structural motif of increasing interest in medicinal chemistry.[1] The presence of a hydroxyl group and a benzyloxy substituent provides two functional handles for further chemical modification, making it a valuable building block in the synthesis of complex molecular architectures. The cyclobutane ring itself imparts a degree of three-dimensionality to molecules, a desirable trait in modern drug design for improving target specificity and physicochemical properties.[1] This guide provides a comprehensive overview of the molecular properties, synthesis, and applications of 3-(Benzyloxy)cyclobutanol for researchers and professionals in drug development.
Physicochemical Properties
The fundamental properties of 3-(Benzyloxy)cyclobutanol are summarized below. The compound exists as cis and trans diastereomers, which can exhibit different physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| CAS Number | 100058-61-5 (for mixture or unspecified isomer) | [2][3] |
| CAS Number (trans-isomer) | 1383813-54-4 | [4][5] |
| Appearance | Colorless to yellow oil/liquid | [2][3] |
| Boiling Point (trans-isomer) | 286.5 ± 33.0 °C at 760 mmHg | [4] |
| Density (trans-isomer) | 1.1 ± 0.1 g/cm³ | [4] |
| Synonyms | 3-(Phenylmethoxy)cyclobutan-1-ol | [2] |
Synthesis of 3-(Benzyloxy)cyclobutanol
A common and reliable method for the synthesis of 3-(Benzyloxy)cyclobutanol is the reduction of its ketone precursor, 3-(Benzyloxy)cyclobutan-1-one. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Causality of Experimental Choices:
The choice of sodium borohydride is strategic. It is a selective reducing agent for aldehydes and ketones and is known for its operational simplicity and safety compared to more powerful hydrides like lithium aluminum hydride (LAH). The reaction is typically run in a protic solvent like methanol or ethanol, which serves to protonate the intermediate alkoxide to yield the final alcohol product. Cooling the reaction to 0 °C is a standard precautionary measure to control the initial exothermic reaction rate upon addition of the hydride reagent.
Experimental Protocol: Reduction of 3-(Benzyloxy)cyclobutan-1-one
This protocol is adapted from established synthetic procedures.[3]
Materials:
-
3-(Benzyloxy)cyclobutan-1-one (1.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(Benzyloxy)cyclobutan-1-one (e.g., 2.00 g, 11.4 mmol) in a mixture of tetrahydrofuran (20 mL) and methanol (1 mL) in a round-bottomed flask.[3]
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly add sodium borohydride (e.g., 0.475 g, 12.5 mmol) to the solution in portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into water (30 mL) to quench any remaining NaBH₄.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Benzyloxy)cyclobutanol as a yellow oil (typical yield: ~90%).[3]
Synthesis Workflow Diagram
Caption: Synthesis of 3-(Benzyloxy)cyclobutanol via ketone reduction.
Applications in Drug Discovery and Development
3-(Benzyloxy)cyclobutanol serves as a versatile intermediate in the synthesis of pharmaceutical agents. Its precursor, 3-(Benzyloxy)cyclobutan-1-one, is noted as a key starting material for various medicines, including HIV-1 reverse transcriptase inhibitors and Polo-like kinase (PLK) inhibitors.[6] The utility of this scaffold lies in its ability to introduce a constrained, three-dimensional cyclobutane core into a target molecule, which can enhance binding affinity and optimize pharmacokinetic properties.
For instance, the hydroxyl group of 3-(Benzyloxy)cyclobutanol can be converted into a leaving group for nucleophilic substitution, or it can be used as a point of attachment for ester or ether linkages. The benzyloxy group can be readily removed via hydrogenolysis to reveal a secondary alcohol, providing another site for chemical diversification.
Role as a Key Intermediate in Drug Synthesis
Caption: Role of 3-(Benzyloxy)cyclobutanol in a drug discovery pipeline.
Safety and Handling
-
GHS Hazard Statements (for 3-(Benzyloxy)cyclobutan-1-one): H302, H312, H332.[7]
Given the structural similarity, it is prudent to handle 3-(Benzyloxy)cyclobutanol with appropriate care. Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consulting the material's specific Safety Data Sheet (SDS) from the supplier is mandatory.
References
-
Chemsrc. trans-3-(benzyloxy)cyclobutanol | CAS#:1383813-54-4. [Link]
-
PubChem. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787. [Link]
- Google Patents. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
-
PubChemLite. 3-(benzyloxy)butan-1-ol (C11H16O2). [Link]
-
PubChem. 3-Benzylcyclobutan-1-ol | C11H14O | CID 71742394. [Link]
-
Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]
-
PubChem. 3-((Benzyloxy)methyl)cyclobutanone | C12H14O2 | CID 11819850. [Link]
-
PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 100058-61-5: 3-(phenylmethoxy)cyclobutan-1-ol [cymitquimica.com]
- 3. 3-(Benzyloxy)cyclobutanol | 100058-61-5 [chemicalbook.com]
- 4. trans-3-(benzyloxy)cyclobutanol | CAS#:1383813-54-4 | Chemsrc [chemsrc.com]
- 5. 1383813-54-4|trans-3-(Benzyloxy)cyclobutan-1-ol|BLD Pharm [bldpharm.com]
- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 7. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]
